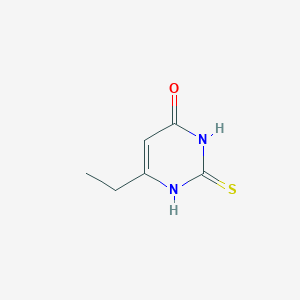![molecular formula C11H16N2O2S B1273074 4-[(1,1-ジオキソ-1,4-チアザナン-4-イル)メチル]アニリン CAS No. 263339-24-8](/img/structure/B1273074.png)
4-[(1,1-ジオキソ-1,4-チアザナン-4-イル)メチル]アニリン
概要
説明
4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline is a chemical compound with the molecular formula C11H16N2O2S. It is a derivative of thiazinane, a heterocyclic compound containing nitrogen and sulfur. This compound is primarily used in research and development and is not intended for human or veterinary use.
科学的研究の応用
4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although it is not yet approved for medical use.
Industry: Used in the development of new materials and chemical processes.
生化学分析
Biochemical Properties
4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit antimicrobial and anti-inflammatory activities . The compound interacts with enzymes involved in prostaglandin synthesis, thereby inhibiting their activity and reducing inflammation . Additionally, it has shown activity against bacteria and fungi, indicating its potential as an antimicrobial agent .
Cellular Effects
The effects of 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit prostaglandin synthesis, which plays a crucial role in inflammation and pain pathways . This inhibition can lead to reduced inflammation and pain in affected cells. Furthermore, its antimicrobial properties suggest that it can disrupt the cellular processes of bacteria and fungi, leading to their death .
Molecular Mechanism
At the molecular level, 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline exerts its effects through various mechanisms. It binds to specific enzymes and inhibits their activity, such as those involved in prostaglandin synthesis . This binding interaction prevents the enzymes from catalyzing their respective reactions, leading to a decrease in prostaglandin production and subsequent anti-inflammatory effects. Additionally, the compound’s antimicrobial activity is likely due to its ability to disrupt essential cellular processes in bacteria and fungi .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline over time in laboratory settings are important considerations. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed, particularly in in vitro studies, where prolonged exposure to the compound resulted in sustained anti-inflammatory and antimicrobial effects .
Dosage Effects in Animal Models
The effects of 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antimicrobial activities without noticeable adverse effects . At higher doses, toxic effects have been observed, including cellular toxicity and adverse reactions in animal models . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these pathways is crucial for optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence its localization and accumulation within target tissues, affecting its overall efficacy and safety .
Subcellular Localization
The subcellular localization of 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and improve its therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline typically involves the reaction of thiazinane derivatives with aniline under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions
4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
作用機序
The mechanism of action of 4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
4-[(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)methyl]benzoic acid: Similar structure but with a benzoic acid group instead of an aniline group.
2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-: Another thiazinane derivative with different substituents.
Uniqueness
4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline is unique due to its specific combination of a thiazinane ring and an aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields.
特性
IUPAC Name |
4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-11-3-1-10(2-4-11)9-13-5-7-16(14,15)8-6-13/h1-4H,5-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMCILRCGMFRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381498 | |
| Record name | 4-[(4-Aminophenyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263339-24-8 | |
| Record name | 4-[(4-Aminophenyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)
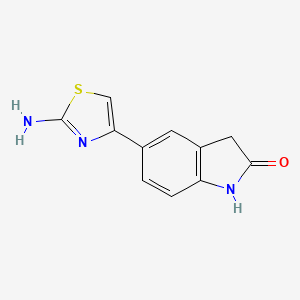
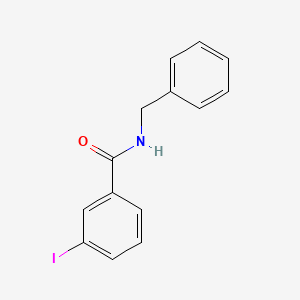
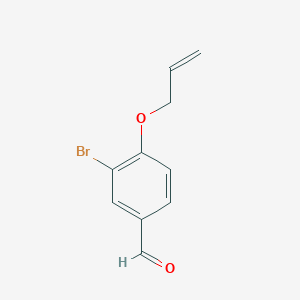
![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)
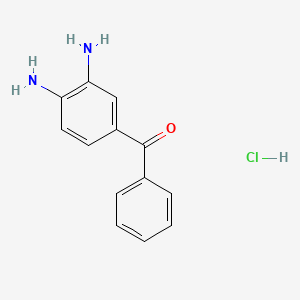
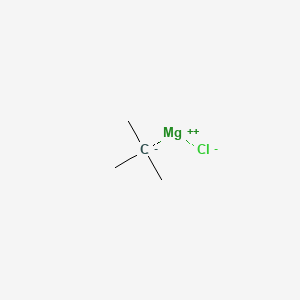
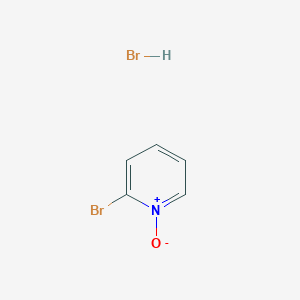
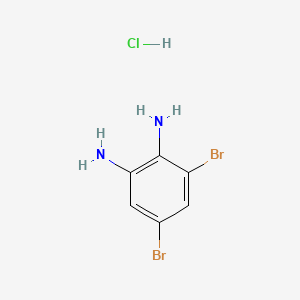
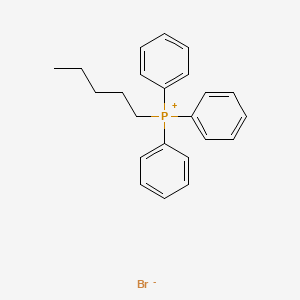
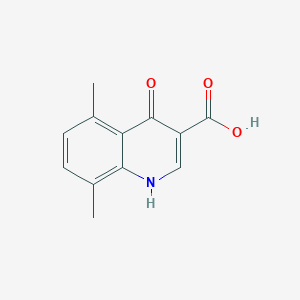
![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)
